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AEE788-d5

Cat. No.: B1147112
CAS No.: 1292840-54-0
M. Wt: 445.61
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Description

Significance of Tyrosine Kinase Inhibition in Cancer Biology

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, regulating essential processes such as cell growth, proliferation, differentiation, motility, and survival cancerresearchuk.orgclevelandclinic.orgmdpi.comoncology-central.com. In healthy cells, the activity of tyrosine kinases is tightly controlled. However, in cancer, mutations, amplifications, or overexpression of tyrosine kinases can lead to dysregulated signaling, driving uncontrolled cell growth, division, and survival cancerresearchuk.orgclevelandclinic.orgmdpi.comoncology-central.comgenscript.com. This aberrant activity makes tyrosine kinases attractive targets for cancer therapy clevelandclinic.orgmdpi.com.

Tyrosine kinase inhibitors (TKIs) are a type of targeted therapy designed to block the activity of specific tyrosine kinases, thereby disrupting the aberrant signaling pathways that fuel cancer progression cancerresearchuk.orgclevelandclinic.orgoncology-central.com. By inhibiting these enzymes, TKIs can slow down or stop the growth and spread of cancer cells clevelandclinic.org. TKIs have revolutionized the treatment of several cancers, in some cases transforming life-threatening diseases into manageable chronic conditions clevelandclinic.org. However, the effectiveness of single-target TKIs can be limited by the complexity and redundancy of cancer signaling networks and the development of drug resistance genscript.comnih.govaacrjournals.org.

Overview of Dual Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition Strategies

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways are two key signaling cascades frequently dysregulated in cancer nih.govaacrjournals.orgnih.gov. EGFR activation primarily promotes tumor cell proliferation and survival, while VEGFR activation is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen nih.govaacrjournals.org. Both pathways are often overactive in many tumor types and are associated with aggressive disease and poor prognosis nih.govnih.gov.

Given the interconnectedness of these pathways and their crucial roles in tumor growth and progression, simultaneously inhibiting both EGFR and VEGFR signaling has emerged as a promising therapeutic strategy nih.govaacrjournals.orgnih.gov. Preclinical studies have suggested that dual inhibition could offer increased activity compared to targeting either pathway alone and may help overcome resistance mechanisms that can develop with single-target inhibitors nih.govaacrjournals.orgnih.govaacrjournals.org. Resistance to EGFR inhibitors, for instance, has been associated with increased levels of VEGF, suggesting that blocking both pathways could be particularly effective in such cases nih.govnih.govaacrjournals.org.

Dual inhibition strategies can be achieved through the combination of drugs that target each pathway separately or through the use of single agents, such as multi-targeted TKIs, that inhibit both EGFR and VEGFR nih.govaacrjournals.org.

Rationale for Investigating AEE788-d5 in Preclinical Models

AEE788 is a multi-targeted tyrosine kinase inhibitor that has demonstrated potent inhibitory activity against several receptor tyrosine kinases, including EGFR, ErbB2, VEGFR-1 (Flt-1), and VEGFR-2 (KDR) nih.govwikipedia.org. Specifically, AEE788 has shown low nanomolar IC50 values against EGFR and ErbB2 enzymes, and also inhibits VEGFR-1 and VEGFR-2 with nanomolar potency nih.gov. This dual inhibitory profile targeting both the EGFR family and VEGFR family kinases provides a strong rationale for investigating AEE788, and by extension its deuterated analog this compound, in preclinical cancer models nih.gov.

The investigation of this compound in preclinical models is driven by the potential to simultaneously impact key pathways involved in tumor cell proliferation, survival, and tumor angiogenesis nih.gov. By inhibiting both EGFR and VEGFR signaling, this compound is hypothesized to exert a more comprehensive antitumor effect and potentially overcome mechanisms of resistance that limit the effectiveness of inhibitors targeting only one of these pathways nih.govaacrjournals.orgaacrjournals.org. Preclinical studies with AEE788 have shown antiproliferative activity against cancer cell lines overexpressing EGFR and ErbB2, and inhibition of angiogenesis in murine models nih.gov. AEE788 has also been shown to inhibit tumor growth and induce apoptosis in preclinical xenograft models nih.govnih.gov.

The use of deuterated analogs like this compound in preclinical research can sometimes be employed to study metabolic pathways or improve pharmacokinetic properties compared to the non-deuterated compound, although specific details regarding the rationale for deuteration of AEE788 would require dedicated studies. However, the core rationale for investigating this compound in preclinical oncology is rooted in the established importance of EGFR and VEGFR signaling in cancer and the potential therapeutic advantages of dual inhibition of these targets.

Preclinical Research Findings with AEE788 (as a representative of the compound class):

Preclinical studies have investigated the activity of AEE788 in various cancer models. In medulloblastoma preclinical models, AEE788 inhibited cell proliferation and prevented growth factor-induced HER1, HER2, and HER3 activation in vitro nih.gov. In vivo, AEE788 inhibited tumor growth in medulloblastoma xenografts nih.gov. Immunohistochemical analysis revealed that AEE788 reduced the activation of target receptors and angiogenesis nih.gov.

In cutaneous squamous cell carcinoma (SCC) cells, treatment with AEE788 led to dose-dependent inhibition of EGFR and VEGFR-2 phosphorylation, growth inhibition, and induction of apoptosis in vitro nih.gov. In a xenograft model of cutaneous SCC, AEE788 inhibited tumor growth and induced apoptosis of tumor cells and tumor-associated endothelial cells nih.gov.

Studies in orthotopic human colon cancer xenografts in nude mice showed that AEE788 inhibited the phosphorylation of EGFR and VEGFR on tumor-associated endothelial cells, leading to apoptosis of endothelial cells and a decrease in microvascular density nih.gov. Treatment with AEE788 also decreased tumor cell proliferation and increased tumor cell apoptosis nih.gov.

The inhibitory potency of AEE788 against various kinases has been quantified through IC50 values:

KinaseIC50 (nM)
EGFR ICD2
ErbB2 (HER-2)6
VEGFR-1 (Flt-1)59
VEGFR-2 (KDR)77
ErbB4 (HER-4)160
PDGFR-beta320
c-Abl52
c-Fms60
c-Src61
c-Kit790
RET740
Flt-3730
Flt-4330
Tek2100
c-Met2900
Cdk1/Cyc.B8000
PKC-alpha>10000
c-Raf-12800
IGF1-R>10000
Ins-R>10000

Table 1: IC50 values of AEE788 against various kinases wikipedia.org.

These preclinical findings highlight AEE788's activity as a dual EGFR/VEGFR inhibitor and provide the basis for its investigation in various cancer contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₇H₂₇D₅N₆ B1147112 AEE788-d5 CAS No. 1292840-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONFNUWBHFSNBT-MTOGIFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling of Aee788 D5

Chemical Synthesis Pathways of AEE788 Precursors

The core structure of AEE788 is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netaacrjournals.org The synthesis of such a complex molecule typically involves multi-step organic synthesis, building the heterocyclic core and attaching the various substituents. Recent research has explored efficient methods for synthesizing key intermediates of AEE788. One approach involves ligand-enabled C6-selective C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives using palladium catalysts. researchgate.netacs.org This method allows for the direct introduction of an aryl group at the C6 position of the pyrrolo[2,3-d]pyrimidine core, which is a crucial step in constructing the AEE788 molecule. acs.org

A key intermediate in the synthesis of AEE788 is a C6-arylated pyrrolo[2,3-d]pyrimidine derivative. acs.org This intermediate can then be further transformed into the final AEE788 structure through additional synthetic steps, which, according to one source, can be accomplished in two steps from a protected intermediate. acs.org The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold itself can involve various established organic reactions. While specific detailed synthetic routes for AEE788 precursors can be complex and are often described in patents and specialized chemical literature, the general strategy involves the controlled coupling of different molecular fragments to assemble the final carbon skeleton and incorporate the necessary heteroatoms and functional groups.

Deuterium (B1214612) Labeling Strategies for AEE788-d5

Deuterium labeling of organic molecules, including pharmaceuticals, is commonly achieved through various methods, such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net Late-stage direct hydrogen isotopic exchange is a cost-efficient approach as it utilizes readily available deuterated reagents like D₂O and avoids the need for synthesizing the entire molecule from isotopically enriched starting materials. x-chemrx.com

While specific details on the deuterium labeling strategy for this compound are not extensively detailed in the general search results, the mention of this compound as a "deuterium labeled AEE788" suggests that deuterium atoms have been incorporated into the AEE788 structure. medchemexpress.com The "-d5" designation typically indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. The exact positions of these deuterium atoms would depend on the specific labeling strategy employed. Common strategies for introducing deuterium involve reactions that facilitate the exchange of hydrogen with deuterium at specific, often labile or catalytically activated, positions within the molecule. researchgate.net For complex molecules like AEE788, selective labeling at particular sites might be achieved through catalyzed HIE reactions or by using deuterated building blocks during the synthesis of the precursors. x-chemrx.comresearchgate.net Research in deuterium labeling is continuously evolving, with new methodologies being developed to improve regioselectivity and efficiency, particularly for complex pharmaceutical compounds. x-chemrx.comresearchgate.net

Structural Elucidation Methodologies for AEE788 and its Deuterated Analog

Structural elucidation is the process of determining the complete molecular structure of a compound. For organic molecules like AEE788 and its deuterated analog, a combination of spectroscopic techniques is typically employed. The fundamental data required for structural elucidation include elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. karary.edu.sdscribd.commaas.edu.mm

Elemental analysis provides the empirical formula of the compound, indicating the ratio of different atoms present. Mass spectrometry is crucial for determining the molecular weight of the compound, which, when combined with elemental analysis, helps establish the molecular formula. karary.edu.sdscribd.commaas.edu.mm Mass spectrometry is also invaluable for analyzing deuterated compounds like this compound, as the mass increase due to deuterium incorporation can be precisely measured, confirming the number of deuterium atoms incorporated.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. karary.edu.sdscribd.commaas.edu.mm

In addition to these core techniques, other methods like UV-Vis spectroscopy can provide information about conjugated systems within the molecule. maas.edu.mm X-ray crystallography can provide a definitive 3D structure if a suitable crystal of the compound can be obtained. acs.org For AEE788 and this compound, the combination of these spectroscopic and analytical techniques allows for the comprehensive characterization and confirmation of their chemical structures, including the precise location and extent of deuterium labeling in this compound.

Molecular Mechanisms of Action of Aee788 in Preclinical Systems

Kinase Inhibition Spectrum and Selectivity Profiles

AEE788 demonstrates a distinct kinase inhibition spectrum, showing high potency against certain receptor tyrosine kinases while being less active against others. This selectivity contributes to its observed biological effects in preclinical settings.

AEE788 is a potent inhibitor of the epidermal growth factor receptor (EGFR), also known as ErbB-1. Studies have reported IC₅₀ values for EGFR inhibition in the low nanomolar range at the enzyme level. For instance, IC₅₀ values of 2 nM have been reported for EGFR inhibition in cell-free assays. selleckchem.comnih.govmedchemexpress.comaacrjournals.orgtocris.comebi.ac.ukwikipedia.org In cellular contexts, AEE788 also efficiently inhibits EGFR phosphorylation. nih.govmedchemexpress.comaacrjournals.orgebi.ac.ukwikipedia.org

In addition to EGFR, AEE788 also targets Human Epidermal Growth Factor Receptor 2 (HER2), or ErbB-2. It inhibits HER2 kinase activity with potency in the low nanomolar range. Reported IC₅₀ values for ErbB2 inhibition in cell-free assays are around 6 nM. selleckchem.comnih.govmedchemexpress.comaacrjournals.orgtocris.comebi.ac.ukwikipedia.orgresearchgate.net Cellular studies also show efficient inhibition of ErbB2 phosphorylation by AEE788. nih.govmedchemexpress.comaacrjournals.orgebi.ac.ukwikipedia.org

AEE788 inhibits receptor tyrosine kinases of the vascular endothelial growth factor receptor family, including VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4). selleckchem.comnih.govmedchemexpress.comaacrjournals.orgtocris.comebi.ac.ukwikipedia.orgaacrjournals.org While generally less potent against VEGFRs compared to EGFR and HER2, AEE788 still exhibits inhibitory activity in the nanomolar range. Reported IC₅₀ values include approximately 59 nM for Flt-1, 77 nM for KDR (VEGFR-2), and 330 nM for VEGFR-3. nih.govaacrjournals.orgtocris.comwikipedia.org VEGFR-2 is considered a primary mediator of VEGF-mediated blood vessel growth. rndsystems.com

Beyond the EGFR and VEGFR families, AEE788 has also been shown to inhibit the activity of other kinases, including c-Abl, c-Fms, and c-Src. nih.govebi.ac.ukwikipedia.orgaacrjournals.org The IC₅₀ values for these kinases are generally in a similar range to those observed for VEGFR-2. Reported IC₅₀ values are approximately 52 nM for c-Abl, 60 nM for c-Fms, and 61 nM for c-Src. aacrjournals.orgtocris.comwikipedia.org

The kinase inhibition profile of AEE788 is summarized in the table below:

KinaseIC₅₀ (nM) (Cell-free assay)
EGFR (ErbB-1)2 selleckchem.comnih.govmedchemexpress.comaacrjournals.orgtocris.comebi.ac.ukwikipedia.org
HER2 (ErbB-2)6 selleckchem.comnih.govmedchemexpress.comaacrjournals.orgtocris.comebi.ac.ukwikipedia.orgresearchgate.net
VEGFR-1 (Flt-1)59 nih.govmedchemexpress.comaacrjournals.orgtocris.comwikipedia.org
VEGFR-2 (KDR)77 nih.govmedchemexpress.comaacrjournals.orgtocris.comwikipedia.org
VEGFR-3 (Flt-4)330 tocris.comwikipedia.org
c-Abl52 aacrjournals.orgtocris.comwikipedia.org
c-Fms60 aacrjournals.orgtocris.comwikipedia.org
c-Src61 aacrjournals.orgtocris.comwikipedia.org

Vascular Endothelial Growth Factor Receptor (VEGFR-1, VEGFR-2, VEGFR-3) Kinase Inhibition

Impact on Receptor Phosphorylation Dynamics

A key aspect of AEE788's mechanism is its ability to inhibit the phosphorylation of its target receptors, which is a critical step in activating downstream signaling pathways.

AEE788 effectively inhibits the phosphorylation of EGFR and ErbB2 induced by their respective growth factors (e.g., EGF and neuregulin). selleckchem.comnih.govmedchemexpress.comaacrjournals.orgaacrjournals.org In cellular assays, AEE788 has been shown to inhibit growth factor-induced EGFR phosphorylation with IC₅₀ values around 11 nM and ErbB2 phosphorylation with IC₅₀ values around 220 nM. nih.govmedchemexpress.comaacrjournals.orgebi.ac.ukwikipedia.org This inhibition of phosphorylation blocks the activation of downstream signaling cascades, such as the MAPK and Akt pathways, which are involved in cell proliferation and survival. selleckchem.comaacrjournals.orgaacrjournals.orgaacrjournals.org AEE788 has been shown to potently inhibit EGF-induced EGFR phosphorylation in A431 cells and ErbB2 phosphorylation in BT-474 cells. selleckchem.comaacrjournals.org Inhibition of EGFR and ErbB2 phosphorylation by AEE788 has been observed to persist for extended periods in tumors in preclinical models, correlating with antitumor efficacy. nih.govaacrjournals.orgebi.ac.ukwikipedia.org

Inhibition of VEGFR Phosphorylation

AEE788 demonstrates inhibitory effects on vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, including VEGFR-1 (Flt-1) and VEGFR-2 (KDR). nih.govcaymanchem.comprobechem.comrndsystems.commedchemexpress.comwikipedia.org Inhibition of VEGFR phosphorylation by AEE788 contributes to its antiangiogenic activity, which is crucial for limiting the formation of new blood vessels required for tumor growth and metastasis. researchgate.netnih.govontosight.airndsystems.com Studies have shown that AEE788 can inhibit VEGF-induced angiogenesis in murine models. nih.govmedchemexpress.comwikipedia.org Treatment with AEE788 has been shown to lead to dose-dependent inhibition of VEGFR-2 phosphorylation in various cell lines, including cutaneous squamous cell carcinoma (SCC) cells and human umbilical vein endothelial cells (HUVECs). aacrjournals.orgmedchemexpress.comselleckchem.com In xenograft models, AEE788 inhibited phosphorylation of VEGFR in tumor-associated endothelial cells, leading to reduced microvessel density. aacrjournals.orgaacrjournals.org

Data on the inhibitory potency of AEE788 against VEGFRs include IC50 values in the nanomolar range. At the enzyme level, AEE788 inhibited KDR with an IC50 of 77 nM and Flt-1 with an IC50 of 59 nM. nih.govcaymanchem.comprobechem.comrndsystems.comwikipedia.org In cellular contexts, AEE788 inhibited VEGF-driven HUVEC proliferation with an IC50 of 155 nM. selleckchem.com

Downstream Signaling Pathway Modulation

Inhibition of EGFR and VEGFR phosphorylation by AEE788 leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. aacrjournals.orgselleckchem.comaacrjournals.orgaacrjournals.orgnih.gov

Regulation of PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key survival and growth pathway often activated downstream of growth factor receptors like EGFR and VEGFR. aacrjournals.orgnih.govaacrjournals.org Preclinical studies indicate that AEE788 treatment can modulate this pathway. AEE788 has been shown to inhibit the phosphorylation of Akt in various cancer cell lines, including human cutaneous SCC cells and HT29 cells. aacrjournals.orgselleckchem.comaacrjournals.org Inhibition of Akt phosphorylation by AEE788 occurs in a dose-dependent manner. aacrjournals.org The EGFR/PI3K/AKT signaling pathway was significantly suppressed in A549 cells treated with AEE788. medchemexpress.com

The impact of AEE788 on the mTOR pathway appears linked to its effects on upstream kinases. Studies have shown that AEE788 can decrease the phosphorylation level of mTOR and its downstream effector 4EBP1, indicating a downregulation of the PI3K/Akt/mTOR pathway. aacrjournals.org While AEE788 inhibits Akt and mTORC1 activity, its effects on mTORC2 may differ or be cell-type dependent. nih.govresearchgate.net The combination of AEE788 with mTOR inhibitors has shown synergistic effects in some preclinical models, suggesting the importance of this pathway in mediating resistance or enhancing efficacy. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net

Regulation of MAPK (ERK) Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) branch, is another crucial signaling cascade downstream of EGFR and VEGFR involved in cell proliferation and differentiation. aacrjournals.orgselleckchem.comaacrjournals.orgnih.govspandidos-publications.comaacrjournals.org AEE788 has been shown to inhibit the activation of the MAPK (ERK1/2) pathway in various preclinical settings. aacrjournals.orgselleckchem.comaacrjournals.orgnih.govspandidos-publications.comaacrjournals.orgresearchgate.net

Treatment with AEE788 leads to the inhibition of MAPK phosphorylation in a dose-dependent manner in cell lines such as human cutaneous SCC cells and hepatocellular carcinoma (HCC) cells. aacrjournals.orgselleckchem.comspandidos-publications.comresearchgate.netresearchgate.net This inhibition of MAPK activation has been observed both in vitro and in vivo in xenograft models. aacrjournals.orgselleckchem.comaacrjournals.orgspandidos-publications.com For instance, AEE788 inhibited the activation of MAPK in HepG2 xenografts. spandidos-publications.com The abrogation of the MAPK pathway by AEE788 contributes to its growth inhibitory and pro-apoptotic effects. aacrjournals.orgselleckchem.comspandidos-publications.comaacrjournals.orgresearchgate.netresearchgate.net

Modulation of AMPK Activity

AMP-activated protein kinase (AMPK) is an energy sensor involved in regulating cellular metabolism and growth. While often considered a tumor suppressor, its role in cancer is complex and context-dependent. Studies investigating the effects of AEE788 on cellular signaling have also examined AMPK activity. Research comparing the effects of AEE788 and EGFR knockdown on signaling pathways in certain cancer cell lines (PC3 and SKOV3) showed that both treatments had similar effects on AMPK, leading to its activation as evidenced by a reduction in S485/S491 phosphorylation. nih.govresearchgate.netbioz.com This suggests that AEE788's inhibition of EGFR kinase activity may indirectly influence AMPK activation in certain cellular contexts. nih.govresearchgate.netcsic.es

Effects on STAT Signaling

Signal transducers and activators of transcription (STAT) proteins are transcription factors activated by various cytokines and growth factors, including those signaling through EGFR and VEGFR. caymanchem.commedchemexpress.com Activated STAT proteins translocate to the nucleus and regulate gene expression. medchemexpress.com Preclinical studies have investigated the impact of AEE788 on STAT signaling, particularly STAT3.

Summary of Key Preclinical Findings on AEE788's Molecular Mechanisms

Mechanism/PathwayEffect of AEE788Preclinical Evidence
EGFR Inhibition Potent inhibition of EGFR and ErbB2 phosphorylation.Enzyme and cell-based assays (IC50 values in nM range), inhibition of growth factor-induced phosphorylation. nih.govcaymanchem.comprobechem.comrndsystems.commedchemexpress.comwikipedia.orgselleckchem.com
VEGFR Inhibition Inhibition of VEGFR-1 (Flt-1) and VEGFR-2 (KDR) phosphorylation.Enzyme and cell-based assays (IC50 values in nM range), inhibition of VEGF-induced angiogenesis and HUVEC proliferation. nih.govcaymanchem.comprobechem.comrndsystems.commedchemexpress.comwikipedia.orgselleckchem.com
PI3K/Akt/mTOR Pathway Inhibition of Akt phosphorylation; downregulation of mTOR and 4EBP1 phosphorylation.Observed in various cancer cell lines, contributes to growth inhibition and apoptosis. aacrjournals.orgmedchemexpress.comselleckchem.comaacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.net
MAPK (ERK) Pathway Inhibition of ERK1/2 phosphorylation.Observed in various cancer cell lines and xenograft models, contributes to growth inhibition and apoptosis. aacrjournals.orgselleckchem.comaacrjournals.orgnih.govspandidos-publications.comaacrjournals.orgresearchgate.net
AMPK Activity Activation of AMPK (reduction in S485/S491 phosphorylation) in certain cell lines.Observed in specific cancer cell lines, potential indirect effect of EGFR kinase inhibition. nih.govresearchgate.netbioz.comcsic.es
STAT Signaling Inhibition of STAT3 phosphorylation.Observed in certain cell lines, contributes to anti-proliferative effects. researchgate.netselleckchem.comaacrjournals.orgtargetmol.com

Cellular and Subcellular Effects of Aee788 in in Vitro Models

Antiproliferative Activity in Cancer Cell Lines

AEE788 exhibits antiproliferative activity against a range of cancer cell lines, particularly those overexpressing EGFR and ErbB2. aacrjournals.orgselleckchem.comglpbio.com

EGFR/ErbB2-Overexpressing Cell Lines

AEE788 potently inhibits the proliferation of cancer cell lines that overexpress EGFR and ErbB2. Studies have shown that AEE788 effectively targets these receptors at the cellular level. For instance, AEE788 inhibited the proliferation of EGFR-expressing cell lines with IC50 values of 56 nM and 78 nM, and ErbB2-overexpressing cell lines with IC50 values of 49 nM and 381 nM. aacrjournals.org This suggests selective growth inhibition in cells dependent on EGFR/ErbB2 signaling. aacrjournals.org

EGFRvIII-Dependent Cell Lines

AEE788 also demonstrates inhibitory activity against cellular proliferation driven by the constitutively active EGFRvIII mutant. aacrjournals.orgselleckchem.com In EGFRvIII-expressing cells (e.g., 32D/EGFRvIII), AEE788 inhibited anchorage-dependent proliferation with IC50 values in the low nanomolar range (e.g., 10 nM). aacrjournals.orgselleckchem.com The compound was also found to block EGFRvIII phosphorylation in certain cell lines. aacrjournals.org This highlights AEE788's ability to target this clinically relevant EGFR mutant. aacrjournals.org

Specific Cancer Cell Line Responses

AEE788 has shown antiproliferative effects in various specific cancer cell lines, including those derived from colon cancer, medulloblastoma, renal cell carcinoma, acute myeloid leukemia, and squamous cell carcinoma. selleckchem.comnih.govaacrjournals.orgresearchgate.netspandidos-publications.comias.ac.inrndsystems.comaacrjournals.orgebi.ac.ukresearchgate.net

In colon cancer cell lines, AEE788 has been shown to inhibit proliferation and can augment the antitumoral efficacy of other agents like celecoxib (B62257). ebi.ac.ukresearchgate.netresearchgate.net

Studies in medulloblastoma cell lines (e.g., Daoy and D283) have demonstrated that AEE788 inhibits cell proliferation with IC50 values ranging from 1.7 to 3.8 µM. nih.gov AEE788 also prevented growth factor-induced activation of HER1, HER2, and HER3 in these cells. nih.gov

In renal cell carcinoma (RCC) cell lines, AEE788 has been reported to profoundly reduce cell growth in vitro. researchgate.netebi.ac.uk

AEE788 has also exhibited antiproliferative and proapoptotic effects in acute myeloid leukemia (AML)-derived cell lines and AML blasts. researchgate.net

For human cutaneous squamous cell carcinoma (SCC) cell lines (e.g., Colo16, SRB1, and SRB12), treatment with AEE788 led to dose-dependent growth inhibition. selleckchem.comaacrjournals.orgnih.gov This was associated with the inhibition of EGFR and VEGFR-2 phosphorylation. selleckchem.comaacrjournals.orgnih.gov

The antiproliferative activity of AEE788 in various cancer cell lines is summarized in the table below:

Cancer TypeCell Line(s)Key FindingsRelevant IC50 Values (approximate)Source(s)
EGFR-overexpressingNCI-H596, MKPotent inhibition of proliferation.78 nM, 56 nM aacrjournals.orgselleckchem.com
ErbB2-overexpressingBT-474, SK-BR-3Potent inhibition of proliferation.49 nM, 381 nM aacrjournals.orgselleckchem.com
EGFRvIII-dependent32D/EGFRvIIIInhibition of proliferation driven by EGFRvIII.10 nM aacrjournals.orgselleckchem.com
MedulloblastomaDaoy, D283Inhibition of cell proliferation; prevention of HER1/2/3 activation.1.7 - 3.8 µM selleckchem.comnih.govoup.com
Squamous Cell CarcinomaColo16, SRB1, SRB12Dose-dependent growth inhibition; inhibition of EGFR/VEGFR-2 phosphorylation.Not specified in nM/µM range in source selleckchem.comaacrjournals.orgnih.gov
Renal Cell CarcinomaNot specifically listed in snippetsProfound reduction in cell growth.Not specified researchgate.netebi.ac.uk
Acute Myeloid LeukemiaAML-derived cell lines, AML blastsAntiproliferative effects.Not specified researchgate.net
Anaplastic Thyroid CarcinomaK-4, C643Inhibition of proliferation.0-6 µmol/L range tested for inhibition ias.ac.inaacrjournals.org
Hepatocellular CarcinomaHepG2, Hep3BReduced growth.0.1-100 μM range tested for viability spandidos-publications.com
Prostate CancerDU145 (high EGFR), PC-3 (low EGFR)Growth inhibition in DU145; less effect on PC-3 proliferation.Not specified nih.gov

Induction of Apoptosis in Tumor Cells

Beyond inhibiting proliferation, AEE788 has been shown to induce apoptosis in various tumor cell types in vitro. selleckchem.comaacrjournals.orgspandidos-publications.comias.ac.inaacrjournals.orgebi.ac.ukresearchgate.netnih.govaacrjournals.org

Anti-Angiogenic Activity in Endothelial Cell Models

AEE788 also exhibits anti-angiogenic activity, which is crucial for inhibiting tumor growth and metastasis. aacrjournals.orgwikipedia.orgnih.gov This activity is partly mediated through its effects on endothelial cells. aacrjournals.orgnih.govmedchemexpress.com

Inhibition of Growth Factor-Stimulated Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

A key aspect of AEE788's anti-angiogenic activity in vitro is its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by growth factors such as epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF). aacrjournals.orgnih.govselleckchem.commedchemexpress.comidexlab.com AEE788 inhibited the proliferation of EGF- and VEGF-stimulated HUVECs with IC50 values of 43 nM and 155 nM, respectively. selleckchem.com This demonstrates that AEE788 can effectively block the proliferative signals crucial for the formation of new blood vessels. aacrjournals.orgnih.govidexlab.com AEE788 has also shown a radiosensitization effect and increased apoptosis susceptibility in HUVECs. nih.gov Furthermore, AEE788 has been shown to inhibit the proliferation and migration of lymphatic endothelial cells. researchgate.net

Modulation of Angiogenic Factor Expression

AEE788, a dual inhibitor targeting receptor tyrosine kinases including those in the epidermal growth factor receptor (EGFR)/ErbB2 and vascular endothelial growth factor receptor (VEGFR) families, has been investigated for its effects on cellular and subcellular processes in various in vitro models, particularly concerning angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process influenced by a balance of pro- and anti-angiogenic factors. In vitro studies have explored how AEE788 modulates the expression and activity of these factors and their receptors.

AEE788 has been shown to potently inhibit the tyrosine kinase activity of VEGFRs, specifically KDR (VEGFR-2) and Flt-1 (VEGFR-1), in the nanomolar range. In isolated enzyme assays, AEE788 exhibited IC₅₀ values of 77 nM for KDR and 59 nM for Flt-1. aacrjournals.orgebi.ac.ukresearchgate.net This direct inhibition of VEGFR kinase activity is a primary mechanism by which AEE788 impacts angiogenic signaling.

Beyond direct receptor inhibition, research indicates that AEE788 can influence the production of angiogenic factors by tumor cells. Studies using anaplastic thyroid carcinoma (ATC) cell lines have demonstrated that AEE788 treatment decreases in vitro vascular endothelial growth factor (VEGF) production. ias.ac.in Similarly, in various thyroid cancer cell lines, AEE788 reduced VEGF secretion. epa.gov This suggests a potential indirect anti-angiogenic effect mediated through the reduction of tumor-derived pro-angiogenic signals.

However, the impact on angiogenic factor expression can vary depending on the cell type and specific factors examined. In hepatocellular carcinoma cell lines, quantitative RT-PCR analysis showed that AEE788 treatment resulted in constant levels of VEGF A and VEGF D mRNA. spandidos-publications.com In the same study, conducted on different cell types including human foreskin fibroblasts (HF) and hepatocellular carcinoma lines (Hep3B, HepG2), VEGF C was expressed only in HF cells, where AEE788 induced its transcription significantly (5- to 9-fold increase after 24 hours). spandidos-publications.com Conversely, Flt1 (VEGFR-1) mRNA, highly expressed in HF cells, was suppressed to 15% of untreated controls after 24 hours of treatment with 1 or 10 µM AEE788. spandidos-publications.com

Furthermore, AEE788 affects downstream signaling pathways crucial for angiogenic responses, such as the Akt and MAPK (ERK1/2) pathways, by inhibiting the phosphorylation of their upstream activators, EGFR and VEGFRs. epa.govaacrjournals.orgresearchgate.netnih.gov Inhibition of these pathways in endothelial cells can impair their proliferation, migration, and survival, key processes driven by angiogenic factors. In vitro treatment of mesenteric lymphatic endothelial cells with AEE788 inhibited survival and proliferation pathways stimulated by various growth factors, including VEGF-A, VEGF-C, VEGF-D, bFGF, and PDGF-BB. nih.gov The blockade of Akt and ERK1/2 phosphorylation was most evident in cells treated with EGF, with intermediate blockade observed in cells treated with VEGF-C, VEGF-D, or PDGF-BB, and only mild inhibition with VEGF-A or bFGF. nih.gov

While some in vivo studies using AEE788 in cutaneous squamous cell carcinoma xenografts showed decreased expression of bFGF, they reported no significant differences in VEGF and IL-8 expression compared to controls. aacrjournals.org This highlights that the modulation of angiogenic factor expression by AEE788 can be context-dependent, varying with the tumor type and the specific angiogenic factor.

The following table summarizes some key in vitro findings related to AEE788's effects on angiogenic factors and related receptors/pathways:

Cell Type / ModelTarget/Factor ExaminedObserved Effect of AEE788 TreatmentReference
Isolated Enzyme AssaysKDR (VEGFR-2) Kinase ActivityInhibition (IC₅₀ = 77 nM) aacrjournals.orgebi.ac.ukresearchgate.net
Isolated Enzyme AssaysFlt-1 (VEGFR-1) Kinase ActivityInhibition (IC₅₀ = 59 nM) aacrjournals.orgebi.ac.ukresearchgate.net
ATC Cell LinesVEGF ProductionDecreased ias.ac.in
Thyroid Cancer Cell LinesVEGF SecretionReduced epa.gov
HF CellsVEGF C mRNA ExpressionIncreased (5- to 9-fold) spandidos-publications.com
HF CellsFlt1 mRNA ExpressionSuppressed (to 15% of control at 1-10 µM) spandidos-publications.com
Hep3B, HepG2 CellsVEGF A, VEGF D mRNA ExpressionConstant levels spandidos-publications.com
Mesenteric Lymphatic Endothelial CellsSurvival and ProliferationInhibited in response to VEGF-A, VEGF-C, VEGF-D, bFGF, PDGF-BB, EGF nih.gov
FTC CellspVEGFR2, pAkt, pMAPKInhibition of EGF-induced phosphorylation aacrjournals.org
Various Cancer Cell LinespAkt, pMAPKReduced levels epa.govresearchgate.net

These in vitro findings collectively demonstrate that AEE788 modulates angiogenic processes not only by directly inhibiting VEGFR kinase activity but also by influencing the production of certain angiogenic factors in specific cell types and impacting downstream signaling pathways essential for endothelial cell function.

Preclinical Efficacy in in Vivo Animal Models

Tumor Growth Inhibition in Xenograft Models

AEE788 has shown potent antitumor activity in a number of animal models of cancer, including xenograft models nih.govselleckchem.com. Tumor growth inhibition (TGI) is a key endpoint evaluated in these models iitri.org.

EGFR/ErbB2-Overexpressing Tumor Models

AEE788 has demonstrated antiproliferative activity against a range of EGFR and ErbB2-overexpressing cell lines in vitro and potent antitumor activity in animal models bearing tumors that overexpress EGFR and/or ErbB2 nih.govselleckchem.com. Studies in NCI-H596 or DU145 xenograft models showed dose-dependent inhibition of tumor growth by AEE788 selleckchem.com. In the NeuT/erbB2 GeMag model, AEE788 induced tumor regression selleckchem.com. AEE788 was also shown to potently inhibit EGF-induced EGFR phosphorylation in A431 tumors and ErbB2 phosphorylation in GeMag tumors selleckchem.com.

Medulloblastoma Xenograft Models

Investigations into medulloblastoma preclinical models have evaluated the activity of AEE788. In vivo studies using Daoy, Daoy(Pt) (chemoresistant), and Daoy(HER2) (ectopically HER2-overexpressing) xenografts showed that AEE788 inhibited tumor growth nih.govnih.gov. AEE788 demonstrated similar growth-suppressive activities in chemosensitive and chemoresistant Daoy cells in vivo nih.govnih.gov. Ectopic overexpression of HER2 in Daoy(HER2) xenografts led to a more pronounced tumor inhibition compared to the other models nih.govnih.gov.

Table 1: Tumor Growth Inhibition by AEE788 in Medulloblastoma Xenograft Models

Xenograft ModelTumor Growth Inhibition (TGI)Citation
Daoy51% nih.govnih.gov
Daoy(Pt)45% nih.govnih.gov
Daoy(HER2)72% nih.govnih.gov

Immunohistochemical analysis of the medulloblastoma xenografts revealed that AEE788 reduced the activation of target receptors (HER1/2 and VEGFR1/2) and angiogenesis nih.govnih.gov.

Renal Cell Carcinoma Models

While AEE788's activity in renal cell carcinoma (RCC) cell lines has been explored in vitro, demonstrating inhibition of cell growth nih.gov, specific detailed data on the efficacy of AEE788 as a single agent in in vivo RCC xenograft models were not prominently featured in the provided search results. Studies have investigated combination therapies involving AEE788 in xenograft models of other cancer types, such as malignant glioma duke.edu.

Colon Carcinoma Orthotopic Models

AEE788 has been investigated in orthotopic nude mouse models of human colon carcinoma. In mice bearing HT29 human colon cancer cells orthotopically in the cecum, treatment with oral AEE788 as a single agent resulted in significantly smaller tumors compared to control mice nih.govscience.gov. Tumors were reduced by over 50% nih.gov. AEE788 inhibited the phosphorylation of EGFR and VEGFR on both tumor cells and tumor-associated endothelial cells in these models nih.govscience.gov. This inhibition was associated with a decrease in microvessel density, reduced tumor cell proliferation, and increased apoptosis in both tumor cells and tumor-associated endothelial cells nih.gov.

Anti-Angiogenic Activity in Animal Models

Beyond its direct effects on tumor cells, AEE788 has demonstrated significant anti-angiogenic activity in animal models nih.govselleckchem.comwikipedia.orgresearchgate.netmedchemexpress.comnih.gov. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis bitesizebio.com.

Inhibition of VEGF-Induced Angiogenesis

A key mechanism of AEE788's anti-angiogenic activity is the inhibition of VEGF-induced angiogenesis nih.govselleckchem.comwikipedia.orgmedchemexpress.com. AEE788 is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, including KDR (VEGFR-2) and Flt-1 (VEGFR-1) nih.govwikipedia.org. In a murine implant model, AEE788 inhibited VEGF-induced angiogenesis nih.govmedchemexpress.com. This inhibition was dose-dependent selleckchem.com. Antiangiogenic activity was also evidenced by the reduction of tumor vascular permeability and interstitial leakage space, as measured by dynamic contrast-enhanced magnetic resonance imaging nih.gov. In human cutaneous squamous cell carcinoma xenografts, AEE788 inhibited in vivo tumor growth by inducing apoptosis of tumor and endothelial cells, and this was linked to the inhibition of EGFR and VEGFR signaling pathways nih.govtaylorandfrancis.com.

Effects on Tumor Vascular Permeability

Preclinical studies using in vivo animal models have investigated the effects of AEE788 on tumor vascular permeability. AEE788 has been shown to inhibit VEGF-induced angiogenesis in a murine implant model nih.gov. Its antiangiogenic activity was further evidenced by measurements of tumor vascular permeability and interstitial leakage space using dynamic contrast-enhanced magnetic resonance imaging (MRI) nih.gov.

Research in human cutaneous squamous cell carcinoma (SCC) xenografts in nude mice demonstrated that AEE788 inhibited in vivo tumor growth by inducing apoptosis of both tumor cells and tumor-associated endothelial cells aacrjournals.org. Immunohistochemical analysis in this model revealed that AEE788 inhibited the phosphorylation of EGFR and VEGFR in the tumor-associated endothelial cells aacrjournals.org. This inhibition of key signaling pathways in endothelial cells is consistent with an effect on vascular function, including permeability.

Another study using hepatocellular carcinoma (HCC) xenografts in NMRI mice showed that AEE788 treatment led to reduced tumor growth, which was paralleled by a reduction in vascularization spandidos-publications.com. While this study primarily focused on proliferation and apoptosis, a reduction in vascularization can indirectly affect vascular permeability.

The dual targeting of EGFR and VEGFR pathways by AEE788 is particularly relevant to its effects on tumor vasculature. Both EGFR and VEGFR signaling play crucial roles in angiogenesis and maintaining the integrity of tumor blood vessels taylorandfrancis.com. Aberrant vascular function, including enhanced permeability, is a hallmark of tumor vasculature, contributing to the enhanced permeation and retention (EPR) effect which can be exploited for drug delivery mdpi.com. Mediators like vascular permeability factor (VPF), also known as VEGF, are known to elevate tumor vascular permeability mdpi.com. By inhibiting VEGFR, AEE788 can counteract the effects of VEGF on vascular permeability.

While specific quantitative data directly measuring the reduction in tumor vascular permeability by AEE788-d5 was not explicitly found in the search results, the documented inhibition of VEGFR signaling and the observed reduction in tumor vascularization and induction of endothelial cell apoptosis in in vivo models treated with AEE788 strongly suggest that this compound would exert similar effects, leading to altered tumor vascular permeability. The extent of this effect would likely be dependent on the specific tumor model and experimental conditions.

Based on the available information on AEE788, the following summarizes the key findings related to its effects on tumor vasculature in vivo:

Study ModelKey Finding Related to Vasculature
Murine implant modelInhibited VEGF-induced angiogenesis; Reduced vascular permeability nih.gov
Human cutaneous SCC xenografts in nude miceInduced apoptosis of tumor-associated endothelial cells; Inhibited phosphorylation of EGFR and VEGFR in endothelial cells aacrjournals.org
Human hepatocellular carcinoma xenografts in miceReduced tumor vascularization spandidos-publications.com

Mechanisms of Resistance to Aee788 in Preclinical Settings

Acquired Resistance Mechanisms

Acquired resistance to AEE788 in preclinical models can arise through several mechanisms, often involving alterations in the target kinases or activation of alternative signaling pathways. One key mechanism involves mutations in the target receptors, particularly in the kinase domain, that reduce the binding affinity of AEE788 ontosight.ai. For instance, specific kinase domain mutations in ERBB2 (HER2) have been identified that confer resistance to AEE788 by altering the protein structure and preventing effective drug binding ontosight.aiplos.org. Studies have shown that lapatinib-resistant ERBB2 mutations were highly resistant to AEE788 treatment in preclinical models plos.org.

Another mechanism of acquired resistance involves the activation of bypass signaling pathways that compensate for the inhibition of EGFR and VEGFR. Tumors can activate alternative receptor tyrosine kinases (RTKs) or downstream signaling molecules, allowing cancer cells to maintain proliferation and survival despite AEE788 treatment aacrjournals.orgnih.gov. For example, incomplete inhibition of the PI3K/Akt pathway has been observed to parallel resistance to TKI-induced growth inhibition in some preclinical models ebi.ac.ukresearchgate.net. Additionally, the development of resistance can involve changes in the tumor microenvironment, such as increased angiogenesis mediated by alternative pathways, although AEE788 itself targets VEGFR aacrjournals.orgaacrjournals.org.

Intrinsic Resistance Factors

Intrinsic resistance to AEE788 refers to the initial lack of response to the therapy. This can be influenced by pre-existing genetic alterations or the inherent characteristics of the tumor cells and their microenvironment nih.govmdpi.com. Factors contributing to intrinsic resistance in preclinical settings include the presence of specific mutations in EGFR or other relevant kinases that render them less sensitive to AEE788 inhibition from the outset nih.gov. For example, some rare EGFR mutations, such as certain exon 20 insertions, have shown poor sensitivity to EGFR TKIs, including those with broader specificity like AEE788 nih.gov.

The expression levels and activation status of AEE788's targets (EGFR, HER2, VEGFR1, VEGFR2) and downstream signaling pathways can also play a role in intrinsic resistance nih.gov. Tumors with low expression of the target receptors or those that rely primarily on alternative growth and survival pathways may exhibit intrinsic resistance aacrjournals.orgnih.gov. The tumor microenvironment, including the presence of cancer stem cells and the composition of the extracellular matrix, can also contribute to intrinsic resistance by providing pro-survival signals and physical barriers to drug delivery mdpi.com.

Strategies to Overcome Preclinical Resistance

Preclinical research has explored various strategies to overcome both acquired and intrinsic resistance to AEE788. One approach involves combining AEE788 with other targeted agents to simultaneously inhibit multiple signaling pathways or targets aacrjournals.orgnih.govresearchgate.net. For instance, combining AEE788 with inhibitors of downstream pathways like mTOR has shown synergistic effects in preclinical glioma models, overcoming resistance observed with single-agent treatment ebi.ac.ukaacrjournals.org. Similarly, combining AEE788 with COX-2 inhibitors has demonstrated enhanced anti-tumoral efficacy in colorectal cancer cells, suggesting a strategy to overcome resistance related to this pathway researchgate.net.

Another strategy focuses on overcoming resistance caused by specific mutations. While some ERBB2 mutations confer resistance to AEE788, preclinical studies have shown that these resistant mutants may remain sensitive to alternative inhibitors, such as irreversible dual inhibitors plos.org. This highlights the potential for developing next-generation inhibitors or using different classes of TKIs to target resistant clones ontosight.aiplos.org.

Furthermore, strategies aimed at modulating the tumor microenvironment and targeting cancer stem cells in combination with AEE788 are being investigated in preclinical settings to address intrinsic resistance mdpi.comresearchgate.net. Combining AEE788 with agents that target angiogenesis through alternative pathways or disrupt the extracellular matrix could also help improve its efficacy in intrinsically resistant tumors aacrjournals.org.

Preclinical data on combination strategies:

Combination AgentPreclinical ModelObserved EffectReference
RAD001 (mTOR inhibitor)Glioma cell lines/xenograftsGreater inhibition of tumor growth than either agent alone aacrjournals.org
Celecoxib (B62257) (COX-2 inhibitor)Colorectal cancer cellsAugmented anti-tumoral and antiangiogenic efficacy researchgate.net
Irreversible dual ERBB2 inhibitors (e.g., CL-387785, WZ-4002)ERBB2 mutant cell linesSensitivity in AEE788-resistant mutants plos.org

These preclinical findings provide a basis for developing rational combination therapies and alternative strategies to circumvent resistance and improve the potential therapeutic efficacy of AEE788-d5.

Preclinical Drug Interactions and Combination Strategies

In Vitro Studies of AEE788 with Other Agents (e.g., celecoxib (B62257), CPT-11, IFNalpha, LBH589)

In vitro studies have evaluated the effects of AEE788 in combination with a range of agents, including the COX-2 inhibitor celecoxib, the topoisomerase I inhibitor CPT-11 (irinotecan), interferon-alpha (IFNalpha), and the histone deacetylase (HDAC) inhibitor LBH589 (panobinostat).

Combination with celecoxib has shown enhanced anti-tumoral efficacy in colorectal cancer cells. This combination inhibited cell proliferation, induced apoptosis and G1 cell cycle arrest, downregulated VEGF production, and reduced cell migration. ebi.ac.ukplos.orgnih.gov The combined treatment also prevented nuclear accumulation of β-catenin and downregulated FOXM1 protein levels, impairing the interaction between FOXM1 and β-catenin. ebi.ac.ukplos.org Furthermore, the combination reduced the expression of stem cell markers such as Oct 3/4, Nanog, Sox-2, and Snail, contributing to a reduction in the cancer stem cell subpopulation. ebi.ac.ukplos.orgnih.gov

Studies combining AEE788 with CPT-11 have been conducted, showing that this combination can lead to significantly smaller tumors and complete inhibition of lymph node metastasis in preclinical models of colon cancer. selleckchem.comselleckchem.com In vitro, AEE788 alone or combined with CPT-11 inhibited the expression of phosphorylated EGFR (pEGFR) and phosphorylated VEGFR (pVEGFR) on tumor-associated endothelial cells. nih.govresearchgate.net This resulted in decreased vascularization, reduced tumor cell proliferation, and increased apoptosis in both endothelial and tumor cells. nih.govresearchgate.net

The combination of AEE788 and interferon-alpha (IFNalpha) has been investigated in renal cell carcinoma (RCC) cells. AEE788 significantly blocked RCC cell growth and adhesion. nih.gov The addition of IFNalpha further enhanced these growth-blocking effects. ebi.ac.uknih.gov The combination also led to more intense downregulation of integrin-dependent signaling compared to AEE788 monotherapy. ebi.ac.uknih.gov

Preclinical studies have also explored the combination of AEE788 with the HDAC inhibitor LBH589 (panobinostat). This combination demonstrated synergistic cytotoxicity in a broad spectrum of cancer cell lines, including non-small cell lung cancer, ovarian cancer (including cisplatin-resistant lines), and leukemia cells. aacrjournals.orgresearchgate.netnih.govaacrjournals.org The synergistic effect was linked to the inactivation of MAPK and Akt pathways and the generation of reactive oxygen species (ROS). aacrjournals.orgnih.gov

Evaluation of Synergistic Effects in Cell-Based Assays

Synergistic effects of AEE788 in combination with other agents have been evaluated using cell-based assays, such as proliferation, apoptosis, and cell cycle analysis.

In combination with celecoxib, AEE788 demonstrated synergistic anti-proliferative and pro-apoptotic effects in colorectal cancer cells. ebi.ac.ukplos.orgnih.gov This synergy was evidenced by enhanced inhibition of cell proliferation and increased induction of apoptosis compared to single-agent treatments. ebi.ac.ukplos.orgnih.gov

The combination of AEE788 with LBH589 resulted in synergistic induction of apoptosis in various cancer cell lines. aacrjournals.orgresearchgate.netnih.govaacrjournals.org Assays measuring cell death, such as Annexin V/propidium iodide staining and DAPI staining, showed a marked increase in apoptosis with the combination compared to either agent alone. aacrjournals.orgresearchgate.net The synergistic cell killing was observed across different cancer types, highlighting the potential of this combination strategy. aacrjournals.orgnih.govaacrjournals.org

Studies combining AEE788 with the mTOR inhibitor RAD001 (everolimus) in glioblastoma and renal cell carcinoma cells also reported synergistic effects. nih.govnih.gov The combination resulted in increased rates of cell cycle arrest and apoptosis and reduced proliferation more effectively than single agents in glioblastoma cells. nih.gov In RCC cells, the combination of AEE788 and RAD001 led to more pronounced growth inhibition, greater G0/G1 phase arrest, and lower S-phase populations, with synergistic effects being more evident in synchronous cell cultures. nih.gov

Data illustrating synergistic cell killing by AEE788 combined with LBH589 in MV522 (non-small cell lung cancer) and K562 (chronic myelogenous leukemia) cells is presented in the table below, based on apoptosis induction. aacrjournals.orgresearchgate.net

Cell LineTreatment (Concentration)Apoptosis (%)
MV522ControlMinimal
MV522LBH589 (25 nM)Minimal
MV522AEE788 (1.0 µM)Minimal
MV522LBH589 (25 nM) + AEE788 (1.0 µM)>75
K562ControlMinimal
K562LBH589 (25 nM)Minimal
K562AEE788 (2.5 µM)Minimal
K562LBH589 (25 nM) + AEE788 (2.5 µM)Marked Increase

Note: Values are representative based on qualitative descriptions and graphical data from the source aacrjournals.orgresearchgate.net. Exact percentages for K562 combination varied.

Interaction with Metabolic Enzymes (e.g., CYP450) in Preclinical Models

Information specifically detailing the interaction of AEE788 with metabolic enzymes, such as the cytochrome P450 (CYP) system, in preclinical models was not prominently featured in the provided search results. While the metabolism and pharmacokinetic profile of AEE788 would be crucial in preclinical development, the retrieved information focused more on the efficacy and synergistic effects of combination therapies rather than detailed enzymatic interactions. One source mentions that celecoxib, used in combination studies with AEE788, is primarily metabolized by CYP2C9. wikipedia.orgmims.com However, this does not provide information on AEE788's own interaction with CYP enzymes. Further dedicated pharmacokinetic and metabolism studies would be required to fully characterize AEE788's interaction with metabolic enzymes in preclinical models.

Analytical Methodologies for Aee788 D5 and Its Metabolites in Preclinical Research

Chromatographic Techniques for Compound Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the quantitative analysis of AEE788 and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. agnopharma.comaacrjournals.orgresearchgate.netescholarship.org LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and ability to quantify analytes in complex matrices with minimal sample preparation compared to other methods like HPLC-UV. agnopharma.comresearchgate.net

Validated LC-MS/MS assays have been developed for the quantification of AEE788 and its metabolites, such as AQM674 (N-de-ethylated AEE788), in preclinical and clinical samples. nih.govaacrjournals.org These methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govmdpi.com Chromatographic separation is achieved using reverse-phase columns, followed by detection using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. agnopharma.commdpi.com This allows for the specific detection and quantification of the target compounds based on their unique mass-to-charge ratios and fragmentation patterns.

Reported LC-MS/MS methods for AEE788 have demonstrated lower limits of quantification (LLOQ) in the nanogram per milliliter range for serum samples and nanogram per gram range for tissue samples. nih.gov These methods are capable of handling the variability observed in AEE788 concentrations in biological samples. nih.govaacrjournals.org

Spectroscopic Methods for Structural Analysis

Spectroscopic methods play a crucial role in the structural characterization of AEE788 and its metabolites, particularly during metabolite identification studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are invaluable for elucidating the chemical structures of isolated metabolites. admescope.comnuvisan.com

While the primary focus for quantification in preclinical studies is often LC-MS/MS, spectroscopic data, often obtained during method development or dedicated metabolite identification experiments, confirms the identity and structure of the parent compound and its transformation products. medchemexpress.comadmescope.com For instance, ¹H NMR spectroscopy and LCMS have been used to confirm the structure and purity of AEE788. medchemexpress.com HRMS provides accurate mass measurements, which are essential for determining the elemental composition of metabolites and inferring their structures. admescope.comnuvisan.com

Method Validation for Preclinical Sample Analysis

Method validation is a critical process to ensure the reliability, accuracy, and precision of bioanalytical methods used in preclinical research. globalresearchonline.netbebac.atresearchgate.net Validation parameters typically assessed include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix. globalresearchonline.netbebac.atresearchgate.netstanford.edu

For preclinical sample analysis, bioanalytical methods should be validated according to relevant regulatory guidelines, such as those provided by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). globalresearchonline.netbebac.attjpr.org These guidelines specify acceptance criteria for each validation parameter. For example, accuracy and precision are typically required to be within ±15% of the nominal value, except at the LLOQ where ±20% is acceptable. globalresearchonline.netbebac.atresearchgate.net

Validation studies for AEE788 analytical methods would involve analyzing quality control (QC) samples prepared at different concentration levels in the relevant biological matrix. bebac.atresearchgate.netstanford.edu These QC samples are analyzed across multiple runs to assess intra-day and inter-day variability. Stability studies are also conducted to ensure the analyte remains stable under various storage and handling conditions. researchgate.netbebac.atresearchgate.netstanford.edu

Application of Deuterated Internal Standards (AEE788-d5) in Quantitative Assays

The use of internal standards (IS) is crucial for accurate and reproducible quantification of analytes in bioanalytical methods, particularly in LC-MS-based assays. wuxiapptec.combiopharmaservices.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the most appropriate choice for quantitative LC-MS/MS bioanalysis. wuxiapptec.combiopharmaservices.comresearchgate.netnih.gov

This compound is a deuterated analogue of AEE788, meaning one or more hydrogen atoms in the AEE788 molecule have been replaced by deuterium (B1214612) (²H) atoms. This modification results in a compound with nearly identical chemical and physical properties to the parent drug, including extraction recovery and chromatographic behavior, but with a different mass. wuxiapptec.comresearchgate.net

The primary advantage of using this compound as an internal standard is its ability to compensate for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects. wuxiapptec.combiopharmaservices.comresearchgate.net By adding a fixed amount of this compound to all samples (standards, QC samples, and study samples) before processing, the ratio of the analyte peak area to the internal standard peak area can be used for quantification. wuxiapptec.com Any variations in sample processing or instrument response that affect the parent compound are likely to similarly affect the deuterated internal standard, thus normalizing the results and improving the accuracy and precision of the assay. wuxiapptec.comresearchgate.net

While SIL-IS are generally considered ideal, it is important to note that in some cases, a slight difference in retention time due to the deuterium isotope effect can occur, which might impact the degree of ion suppression experienced by the analyte and the internal standard differently, potentially affecting accuracy. researchgate.net Therefore, careful selection and evaluation of the internal standard during method development and validation are essential. stanford.eduresearchgate.net

The use of this compound as an internal standard in LC-MS/MS methods for quantifying AEE788 in preclinical samples ensures the robustness and reliability of the generated pharmacokinetic and toxicokinetic data, which is critical for supporting drug development decisions.

Q & A

Q. What is the molecular mechanism of AEE788-d5 in dual inhibition of EGFR/ErbB2 and VEGFR tyrosine kinases?

this compound, a deuterium-labeled analog of AEE788, inhibits EGFR and ErbB2 with IC₅₀ values of 2 nM and 6 nM, respectively, by competitively binding to the ATP-binding site of these kinases. It also targets VEGFR (KDR IC₅₀: 77 nM; Flt-1 IC₅₀: 59 nM), blocking downstream angiogenic signaling. Methodologically, kinase inhibition is validated via in vitro enzyme assays and cellular phosphorylation assays using phospho-specific antibodies and Western blotting .

Q. What experimental models are suitable for evaluating this compound’s antitumor efficacy?

Preclinical studies employ EGFR/ErbB2-overexpressing cell lines (e.g., A431, N87) and xenograft models (e.g., subcutaneous human tumor implants in nude mice). For antiangiogenic assessment, VEGF-induced angiogenesis in murine implant models and dynamic contrast-enhanced MRI (DCE-MRI) are used to quantify tumor vascular permeability .

Q. How does deuterium labeling in this compound affect its pharmacokinetic profile compared to AEE788?

Deuterium substitution typically enhances metabolic stability by slowing cytochrome P450-mediated oxidation. For this compound, this modification likely prolongs its half-life and tumor tissue retention, as observed in murine models where oral administration resulted in sustained tumor drug levels >72 hours .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s cellular vs. in vivo efficacy data?

Discrepancies between in vitro potency (e.g., low nM IC₅₀) and in vivo response variability may arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions). To address this, use orthotopic or patient-derived xenograft (PDX) models that better mimic human tumor biology. Pair pharmacodynamic markers (e.g., phospho-EGFR/ErbB2 levels) with pharmacokinetic monitoring to correlate drug exposure and effect .

Q. What statistical approaches are recommended for analyzing this compound’s antitumor activity in combination therapies?

For combination studies (e.g., this compound + paclitaxel), use factorial ANOVA to assess synergistic effects. Tumor growth inhibition (TGI) is calculated as:

TGI (%)=(1Mean tumor volume (treatment)Mean tumor volume (control))×100\text{TGI (\%)} = \left(1 - \frac{\text{Mean tumor volume (treatment)}}{\text{Mean tumor volume (control)}}\right) \times 100

Include survival analysis (Kaplan-Meier curves) and Cox regression for time-to-event endpoints. Ensure sample sizes are powered to detect ≥50% TGI with α = 0.05 and β = 0.2 .

Q. How can researchers validate this compound’s target specificity to avoid off-kinase effects?

Perform kinome-wide profiling using platforms like KinomeScan or thermal shift assays to assess binding to non-target kinases. Cross-validate with RNAi knockdown of EGFR/ErbB2/VEGFR in cell lines; loss of drug efficacy in knockdown models confirms on-target activity .

Q. What methodologies are critical for assessing this compound’s antiangiogenic effects in preclinical models?

Use DCE-MRI to measure vascular permeability (Ktrans) and interstitial leakage space (ve). Immunohistochemistry (CD31 staining) quantifies microvessel density (MVD) in tumors. Combine these with VEGF plasma level ELISAs to link angiogenic inhibition to systemic biomarker changes .

Methodological Best Practices

Q. How to ensure reproducibility in this compound cellular assays?

  • Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Include Erlotinib (EGFR inhibitor) and Lapatinib (ErbB2 inhibitor) as positive controls.
  • Normalize phospho-kinase data to total protein levels to account for loading variability .

Q. What are the ethical considerations for animal studies involving this compound?

Follow ARRIVE guidelines for tumor burden limits (e.g., ≤10% body weight) and humane endpoints (e.g., tumor ulceration, weight loss >20%). Obtain institutional animal care committee approval and document compliance in all publications .

Q. How to address batch-to-batch variability in deuterated compounds like this compound?

Use LC-MS/MS to verify deuterium incorporation (>95% purity) and NMR for structural integrity. Compare pharmacokinetic parameters (Cmax, AUC) across batches in pilot studies to ensure consistency .

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